



LLO (91-99) peptide for studying antigen processing and presentation

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Compound of Interest		
Compound Name:	LLO (91-99)	
Cat. No.:	B13914996	Get Quote

Application Notes: LLO (91-99) Peptide

Introduction

The Listeriolysin O (LLO) 91-99 peptide, with the sequence GYKDGNEYI, is a well-characterized, immunodominant CD8+ T-cell epitope derived from the pore-forming toxin Listeriolysin O of the intracellular bacterium Listeria monocytogenes.[1][2] In murine models, specifically those with the H-2Kd major histocompatibility complex (MHC) haplotype (e.g., BALB/c mice), this nonamer peptide is a primary target of the cytotoxic T lymphocyte (CTL) response during Listeria infection.[2][3] **LLO (91-99)** is processed from the full-length LLO protein within the cytosol of infected antigen-presenting cells (APCs), loaded onto MHC class I molecules, and presented on the cell surface to activate epitope-specific CD8+ T-cells.[4] Its high affinity for H-2Kd and the robust T-cell response it elicits make it an invaluable tool for studying antigen processing, MHC class I presentation pathways, T-cell activation, and the efficacy of vaccine platforms.

Key Applications

- Positive Control: Serves as a potent positive control for in vitro and ex vivo T-cell stimulation assays, including ELISPOT, intracellular cytokine staining (ICS), and cytotoxicity assays.[5]
- Antigen Processing Studies: Used to investigate the cellular machinery involved in generating MHC class I epitopes, including the role of the proteasome and other cytosolic proteases like tripeptidyl peptidase II (TPPII).[6]



- T-Cell Receptor (TCR) Analysis: Employed in the form of MHC tetramers (H2-K^d/LLO 91-99) to enumerate, phenotype, and isolate LLO (91-99)-specific CD8+ T-cells directly from ex vivo samples via flow cytometry.[7][8]
- Vaccine Development: Incorporated into various vaccine modalities, including nanoparticlebased vaccines and live attenuated vector systems, to elicit protective CD8+ T-cell immunity against Listeria and other pathogens or cancers.[9][10]
- Immunotherapy Research: Used to evaluate the effectiveness of immunotherapies by monitoring the specific T-cell response to a defined, model antigen.[10]

Quantitative Data Summary

The following tables summarize common quantitative parameters for the use of **LLO (91-99)** peptide in various immunological assays as cited in the literature.

Table 1: Peptide Concentrations for In Vitro Assays

Parameter	Concentration	Assay Type	Cell Type	Reference(s)
APC Pulsing	10 ⁻⁶ M (1 μM)	ELISPOT	P815 mastocytoma cells	[1]
T-Cell Stimulation	50 μg/mL	ELISPOT	P815 cells	[7]
T-Cell Stimulation	10 ⁻¹⁰ M	CD8 T-cell line propagation	P815/B7 cells	[11]
CTL Sensitization	< 10 ⁻¹¹ M	Cytotoxicity Assay	P815 target cells	[3]
DC Pulsing	5 μΜ	In vivo protection study	Dendritic Cells (DCs)	[4]

Table 2: Cell Numbers for T-Cell Assays



Parameter	Cell Count	Assay Type	Details	Reference(s)
T-Cells / Well	1 x 10 ⁵	ELISPOT	LLO (91-99) specific T-cells	[7]
T-Cells / Well	5 x 10 ⁴	T-cell Hybridoma Activation	LLO(91–99)- specific hybridoma	[12]
APCs / Well	1 x 10 ⁵	ELISPOT	Irradiated P815 cells	[7]
APCs / Well	5 x 10 ⁴	T-cell Hybridoma Activation	Bone Marrow- Derived DCs	[12]
Effector:Target Ratio	20:1	Cytotoxicity Assay	B9 CTL clone:P815 targets	[3]
Splenocytes / Well	1 x 10 ⁶	Intracellular Cytokine Staining	Pooled splenocytes from infected mice	[5]

Key Experimental Protocols Protocol 1: Pulsing Antigen-Presenting Cells (APCs)

with LLO (91-99)

This protocol describes the loading of synthetic **LLO (91-99)** peptide onto the surface of MHC class I molecules on APCs for use in T-cell stimulation assays.

Materials:

- LLO (91-99) peptide (GYKDGNEYI)
- APCs (e.g., P815 mastocytoma cells, bone marrow-derived dendritic cells, or splenocytes)
- Complete RPMI-1640 medium (cRPMI): RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin.



- Sterile PBS
- Centrifuge

Procedure:

- Prepare a stock solution of LLO (91-99) peptide in sterile water or DMSO. A common stock concentration is 1 mg/mL. Further dilute in cRPMI or PBS to a working concentration.
- Harvest APCs and wash them twice with sterile PBS or serum-free RPMI-1640.
- Resuspend the cells in cRPMI at a concentration of 1-2 x 10⁶ cells/mL.
- Add the **LLO (91-99)** peptide to the cell suspension at a final concentration typically ranging from 10^{-11} M to 10^{-6} M.[1][3] The optimal concentration should be determined by titration.
- Incubate the cells for 1-2 hours at 37°C in a 5% CO₂ incubator to allow for peptide binding to MHC class I molecules.
- (Optional but recommended for some applications) Wash the cells three times with cRPMI to remove any unbound peptide.
- Resuspend the peptide-pulsed APCs in fresh cRPMI and count them. The cells are now ready to be used as stimulators or targets in T-cell assays.

Protocol 2: Enzyme-Linked Immunospot (ELISPOT) Assay

This protocol is for the detection and quantification of **LLO (91-99)**-specific, IFN-y-secreting CD8+ T-cells.

Materials:

- 96-well ELISPOT plates (PVDF or nitrocellulose-lined)
- Anti-mouse IFN-y capture antibody
- Biotinylated anti-mouse IFN-y detection antibody



- Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)
- Substrate for AP (e.g., BCIP/NBT) or HRP (e.g., AEC)
- Peptide-pulsed APCs (from Protocol 1)
- Effector cells (e.g., splenocytes from immunized mice)
- Blocking buffer (e.g., cRPMI or PBS + 1% BSA)

Procedure:

- Plate Coating: Coat the ELISPOT plate wells with anti-mouse IFN-γ capture antibody overnight at 4°C.
- Washing & Blocking: The next day, wash the plates three times with sterile PBS to remove unbound antibody. Block the wells with 200 μL of blocking buffer for 2 hours at room temperature.
- Cell Plating: Wash the plate again three times with sterile PBS. Add effector cells (e.g., 2-5 x 10⁵ splenocytes) and peptide-pulsed APCs (e.g., 1 x 10⁵ P815 cells) to each well.[1][7]
 - Positive Control: Effector cells + mitogen (e.g., Concanavalin A).
 - Negative Control: Effector cells + unpulsed APCs.
- Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
- Detection: Lyse the cells and wash the plate extensively with PBS, followed by PBS-Tween 20 (0.05%). Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
- Enzyme Conjugation: Wash the plate and add streptavidin-AP or -HRP. Incubate for 1 hour at room temperature.
- Spot Development: Wash the plate thoroughly. Add the appropriate substrate and monitor for spot development. Stop the reaction by washing with distilled water.







• Analysis: Allow the plate to dry completely. Count the spots in each well using an automated ELISPOT reader. The spots represent individual IFN-y-secreting cells.

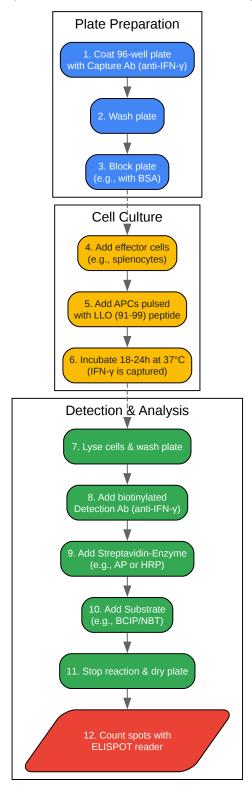
Visualizations





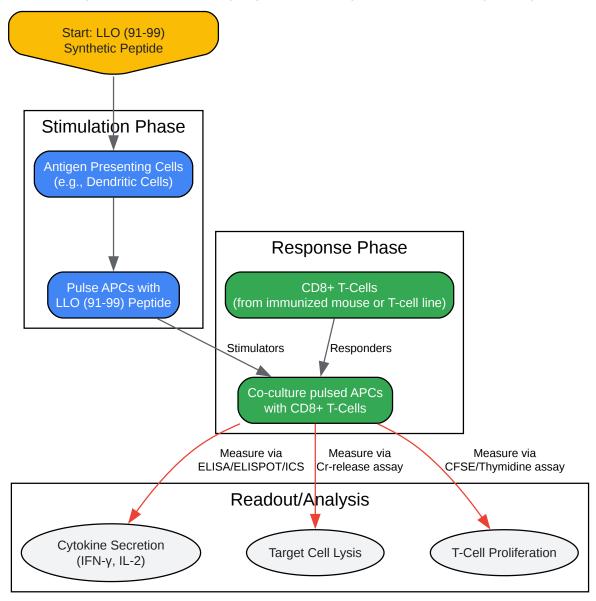


Experimental Workflow for ELISPOT Assay





Logical Flow for Studying T-Cell Response with LLO (91-99)



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